molecular formula C8H7FO3 B1300910 (3-Fluoro-phenoxy)-acetic acid CAS No. 404-98-8

(3-Fluoro-phenoxy)-acetic acid

Cat. No. B1300910
CAS RN: 404-98-8
M. Wt: 170.14 g/mol
InChI Key: DMYZZZCPJOWSNT-UHFFFAOYSA-N
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Description

“(3-Fluoro-phenoxy)-acetic acid” is a chemical compound used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .


Synthesis Analysis

Phenoxy acetic acid can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-phenoxy)-acetic acid” is C8H7FO3 . The molecular weight is 170.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, showing potential cytotoxic efficacy .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the synthesis and crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid demonstrates the compound's crystallography, providing insights into its molecular interactions, stability, and reactivity through DFT studies. The research highlights its potential in developing materials with specific properties and applications in various scientific fields (Prabhuswamy et al., 2021).

Coordination Chemistry and Hydrogen Bonding

Research on the coordination chemistry of (3-Fluorophenoxy)acetic acid with different metal ions provides valuable insights into its potential applications in designing new coordination compounds and polymers. The morpholinium salts of phenoxyacetic acid and its analogues, including (4-fluorophenoxy)acetic acid, have been studied for their one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramer formations, showcasing their significance in materials science and polymer chemistry (Smith & Lynch, 2015).

Fluorescence and Chemosensor Applications

The compound has been explored for its fluorescence turn-on chemosensor properties, particularly for the selective and sensitive detection of Al(3+) ions in living cells. This application is critical for environmental monitoring and biomedical research, where the detection of specific ions at low concentrations is required (Gui et al., 2015).

Novel Compounds Synthesis

The synthesis of novel compounds using (3-Fluorophenoxy)acetic acid as a precursor or intermediate opens up new avenues in medicinal chemistry and drug development. For instance, the facile synthesis of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids highlights its role in creating new molecules with potential therapeutic applications (Shi-tao, 2013).

Coordination Polymeric Structures

The study of coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids, including (4-fluorophenoxy)acetic acid, reveals its significance in the development of new materials with unique properties. These materials have potential applications in catalysis, separation technologies, and electronics (Smith & Lynch, 2014).

Safety And Hazards

While specific safety data for “(3-Fluoro-phenoxy)-acetic acid” was not found, it is generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Future Directions

The literature suggests that there may be an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could prove to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-(3-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYZZZCPJOWSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364255
Record name (3-Fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-phenoxy)-acetic acid

CAS RN

404-98-8
Record name (3-Fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3-fluorophenol (100 mg, 0.893 mmol) in MeCN (5 mL) was added ethyl bromoacetate (222 mg, 1.34 mmol) and K2CO3 (369 mg, 2.68 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was then filtered and the filtrate concentrated. NaOH (71 mg, 1.79 mmol) and water:EtOH (1:1, 10 mL) was added to the residue and the mixture stirred at 50° C. for 4 hours. The mixture was acidified by adding 1M HCl, and then extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was directly for the next step. LCMS (m/z): 171.0 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step Two
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Quantity
369 mg
Type
reactant
Reaction Step Two
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Quantity
71 mg
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reactant
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water EtOH
Quantity
10 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-fluorophenoxy-acetate (2 g, 10 mmol) in 24 mL of a 1:1:1 solution of MeOH:H2O:THF is added lithium hydroxide monohydrate (2.25 g, 54 mmol). The solution is stirred for 16 hours. After this time, the solution is concentrated under reduced pressure to ⅓ of its volume. The remaining solution is acidified to pH=3 with 1N HCl (aq.). The aqueous solution is extracted with EtOAc. The organic layer is washed with a saturated solution NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated to give the product (1.65 g, 9.7 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ9.8 (bs, 1H), 7.28 (m, 1H), 6.69 (m, 3H), 4.70 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2.25 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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